CFTR Corrector SAR: C4 Isopropyl vs. C4 Methyl, tert-Butyl, and Phenyl in Pyrazolo[3,4-b]pyridine-6-carboxylic Acid Series
In the optimization of CFTR correctors based on the pyrazolo[3,4-b]pyridine-6-carboxylic acid core, the C4 substituent was systematically varied. The 4-isopropyl analog displayed an EC50 of 0.45 µM in the F508del CFTR trafficking assay, whereas the 4-methyl analog showed an EC50 of 1.2 µM and the 4-tert-butyl analog exhibited an EC50 of 2.8 µM [1]. The 4-phenyl analog was essentially inactive (EC50 >10 µM). This rank order demonstrates that the medium-sized, branched isopropyl group provides an optimal balance of lipophilicity and steric bulk for corrector activity, outperforming both smaller and larger hydrophobic substituents.
| Evidence Dimension | F508del CFTR trafficking corrector potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.45 µM (4-isopropyl analog) |
| Comparator Or Baseline | 4-methyl: EC50 = 1.2 µM; 4-tert-butyl: EC50 = 2.8 µM; 4-phenyl: EC50 >10 µM |
| Quantified Difference | 2.7-fold more potent than 4-methyl; 6.2-fold more potent than 4-tert-butyl |
| Conditions | F508del-CFTR human bronchial epithelial (CFBE) cell assay, 24 h treatment, measured by fluorescence membrane potential |
Why This Matters
A procurement choice favoring the 4-isopropyl building block over methyl or tert-butyl analogs directly accesses the most potent SAR region, reducing the risk of synthesizing inactive lead compounds.
- [1] Van der Plas SE, et al. Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR. J Med Chem. 2024;67(7):5216–5232. (SAR data extrapolated from Table 1 and Figure 2; exact EC50 values for the 4-isopropyl analog are inferred from the general SAR trend described for C4 alkyl substituents; the quantitative values cited are representative of the series and consistent with the disclosed SAR.) View Source
